molecular formula C16H15F2N3O4S B128435 (R)-(+)-泮托拉唑 CAS No. 142706-18-1

(R)-(+)-泮托拉唑

货号 B128435
CAS 编号: 142706-18-1
分子量: 383.4 g/mol
InChI 键: IQPSEEYGBUAQFF-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pantoprazole is a proton pump inhibitor used to treat erosive esophagitis, gastric acid hypersecretion, and to promote healing of tissue damage caused by gastric acid . It is a first-generation proton pump inhibitor (PPI) used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome .


Molecular Structure Analysis

The molecular structure of Pantoprazole is complex and specific. It is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .


Physical And Chemical Properties Analysis

Pantoprazole is sodium 5- (difluoromethoxy)-2- [ (RS)- [ (3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate in its structure . The substance is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .

科学研究应用

人血浆中的对映异构选择性测定

焦等人在 2017 年的一项研究中开发了一种对映异构选择性 LC-MS/MS 方法,用于同时测定人血浆中的泮托拉唑对映异构体。该方法应用于静脉注射 S-(-)-泮托拉唑钠注射液后人体中的立体选择性药代动力学研究,揭示 R-(+)-泮托拉唑可能在某些受试者体内转化为 S-(-)-泮托拉唑 (焦等人,2017)

药理特性和治疗用途

泮托拉唑是一种不可逆的质子泵抑制剂 (PPI),可减少胃酸分泌。Cheer 等人在 2003 年的一篇综述中讨论了其在各种酸相关疾病中的疗效,重点关注其药理特性和治疗应用 (Cheer 等人,2003)

肠溶微粒和递送系统

Raffin 等人 (2006) 研究了通过喷雾干燥制备的载有肠溶泮托拉唑的微粒的物理特性。该研究重点关注确保有效的包封和胃肠道耐受性,这对于泮托拉唑的口服给药至关重要 (Raffin 等人,2006)

狗血浆中的手性液相色谱-串联质谱法

陈等人 (2012) 开发了一种手性液相色谱-串联质谱法,用于测定狗血浆中的泮托拉唑对映异构体。该方法应用于外消旋泮托拉唑的立体选择性药代动力学研究,突出了对映异构选择性分析在临床研究中的重要性 (陈等人,2012)

胃肠道耐受性和抗溃疡评估

Colomé 等人 (2007) 的一项研究使用各种聚合物制备了载有泮托拉唑的微粒,并评估了它们的体外胃肠道耐受性和体内抗溃疡效果。这项研究为开发更有效的口服泮托拉唑制剂做出了贡献 (Colomé 等人,2007)

泮托拉唑微球的开发

2008 年,Comoglu 等人使用肠溶包衣聚合物制备了载有泮托拉唑的微球,目的是在酸性介质中稳定泮托拉唑。他们的研究有助于优化泮托拉唑的递送,确保其治疗效果 (Comoglu 等人,2008)

安全和危害

Like all medications, Pantoprazole has potential side effects and hazards. Long term use of PPIs such as Pantoprazole have been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

属性

IUPAC Name

6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Pantoprazole

CAS RN

142706-18-1
Record name Pantoprazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142706181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANTOPRAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUN42B3QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-Pantoprazole
Reactant of Route 2
Reactant of Route 2
(R)-(+)-Pantoprazole
Reactant of Route 3
Reactant of Route 3
(R)-(+)-Pantoprazole
Reactant of Route 4
(R)-(+)-Pantoprazole
Reactant of Route 5
(R)-(+)-Pantoprazole
Reactant of Route 6
Reactant of Route 6
(R)-(+)-Pantoprazole

Citations

For This Compound
158
Citations
Z Xie, Y Zhang, H Xu, D Zhong - Pharmaceutical research, 2005 - Springer
… fraction of R-pantoprazole was … from R-pantoprazole. However, the CL int value for the sulfone and 6-hydroxy metabolites from S-pantoprazole was higher than that from R-pantoprazole…
Number of citations: 39 link.springer.com
H Jiao, Y Li, L Sun, H Zhang, L Yu, L Yu… - Biomedical …, 2017 - Wiley Online Library
… Xie, Yang, Zhang, and Zhong (2004) have reported that R-pantoprazole did not inverse to S-pantoprazole in humans after oral administration. Masubuchi et al. (1998) has observed the …
YK Cho, MG Choi, YT Bak, PL Rhee, SG Kim… - Digestive diseases and …, 2012 - Springer
Background S-isomer (S) pantoprazole is known to be more effective and less dependent on cytochrome 2C19 than R-isomer (R)-pantoprazole. Aim The purpose of this study was to …
Number of citations: 28 link.springer.com
VG Pai, NV Pai, HP Thacker, JK Shinde… - World Journal of …, 2006 - ncbi.nlm.nih.gov
AIM: To compare the efficacy and tolerability of S-pantoprazole (20 mg once a day) versus racemic Pantoprazole (40 mg once a day) in the treatment of gastro-esophageal reflux …
Number of citations: 50 www.ncbi.nlm.nih.gov
J Guan, F Yan, S Shi, S Wang - Electrophoresis, 2012 - Wiley Online Library
A new CE method using sulfobutylether‐beta‐cyclodextrin ( SBE ‐beta‐ CD ) as chiral additive was developed and validated for the determination of pantoprazole enantiomers. The …
J Guan, J Yang, Y Bi, S Shi, F Yan… - Journal of Separation …, 2008 - Wiley Online Library
A new and accurate HPLC method using sulfobutylether‐beta‐cyclodextrin (SBE‐beta‐CD) as chiral mobile phase additive (CMPA) was developed and validated for the determination …
S Mathews, A Reid, C Tian, Q Cai - Clinical and experimental …, 2010 - Taylor & Francis
Gastroesophageal reflux disease (GERD) is a chronic, recurrent disease that affects nearly 19 million people in the US. The mainstay of therapy for GERD is acid suppression. Proton …
Number of citations: 43 www.tandfonline.com
LM Dias - Clinical drug investigation, 2009 - Springer
Pantoprazole is a proton pump inhibitor (PPI) that binds irreversibly and specifically to the proton pump, thereby reducing gastric acid secretion. Pantoprazole has a relatively long …
Number of citations: 48 link.springer.com
S Li, H Jiang, Y Wang, Y Liu, X Shen, W Liang… - Chirality, 2016 - Wiley Online Library
… for the quantification of R-pantoprazole and S-… for R-pantoprazole and from 92.5% to 96.5% for S-pantoprazole and the IS-normalized matrix factor was 0.98 to 1.07 for R-pantoprazole …
Number of citations: 7 onlinelibrary.wiley.com
P Paré, D Armstrong, D Pericak… - Journal of clinical …, 2003 - journals.lww.com
Background Health-related quality of life (HRQoL) is impaired in untreated patients with gastroesophageal reflux disease (GERD). In the absence of an objective marker such as …
Number of citations: 27 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。